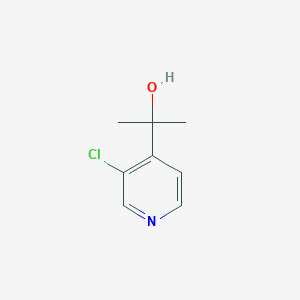

2-(3-Chloropyridin-4-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropyridin-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJYWHIVFFPTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=NC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504044 | |

| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77332-83-3 | |

| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-(3-Chloropyridin-4-yl)propan-2-ol

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 2-(3-Chloropyridin-4-yl)propan-2-ol, a pivotal intermediate in contemporary pharmaceutical development. The document is structured to provide maximal utility to researchers, scientists, and drug development professionals by not only detailing a robust synthetic protocol via the Grignard reaction but also by elucidating the underlying chemical principles and strategic considerations. This guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of this compound

Substituted pyridyl-tertiary alcohols are a class of compounds that have garnered significant attention in medicinal chemistry. Their structural motifs are prevalent in a multitude of biologically active molecules. This compound, in particular, serves as a critical building block for the synthesis of various kinase inhibitors and other targeted therapeutics. The presence of a chlorine atom on the pyridine ring offers a versatile handle for further functionalization, often through palladium-catalyzed cross-coupling reactions, while the tertiary alcohol group can enhance metabolic stability.[1] This unique combination of features makes it an attractive starting material for constructing complex molecular architectures in drug discovery campaigns.

The demand for efficient and scalable synthetic routes to this intermediate is driven by its role in the production of high-value pharmaceutical agents. This guide aims to provide a detailed, reliable, and scientifically-grounded protocol for its preparation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to the formation of the C-C bond between the pyridine ring and the propan-2-ol moiety as the key disconnection. This leads to a Grignard reaction between a 4-pyridyl Grignard reagent and acetone. The precursor for the Grignard reagent would be a 3-chloro-4-halopyridine.

References

An In-depth Technical Guide to 2-(3-Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous FDA-approved drugs due to their ability to engage in a wide range of biological interactions. Among these, 2-(3-Chloropyridin-4-yl)propan-2-ol has emerged as a valuable intermediate, offering a unique combination of structural features that are highly advantageous for drug design and synthesis.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis, an exploration of its reactivity, and its applications as a key building block in the synthesis of complex pharmaceutical agents. The presence of a chlorine atom on the pyridine ring at the 3-position offers a strategic site for further functionalization, while the tertiary alcohol moiety provides a means to enhance metabolic stability—a critical attribute for the development of robust drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 77332-83-3 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClNO | [2][3] |

| Molecular Weight | 171.62 g/mol | [3] |

| Purity | ≥96% | [1][2] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on its structure, the following spectral characteristics can be predicted:

| Spectroscopy | Predicted Data |

| ¹H NMR | - A singlet for the two methyl groups (-(CH₃)₂).- A singlet for the hydroxyl proton (-OH).- Signals in the aromatic region corresponding to the protons on the pyridine ring. |

| ¹³C NMR | - A signal for the quaternary carbon attached to the hydroxyl group.- A signal for the methyl carbons.- Signals in the aromatic region for the carbons of the pyridine ring, including the carbon bearing the chlorine atom. |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations in the aromatic and aliphatic regions.- C-Cl stretching vibrations. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This classic organometallic reaction allows for the formation of a carbon-carbon bond by reacting a Grignard reagent with a carbonyl compound. In this case, a 4-pyridyl Grignard reagent is generated in situ from a suitable 3-chloro-4-halopyridine and reacted with acetone to yield the desired tertiary alcohol.

A plausible synthetic route, adapted from protocols for the synthesis of the isomeric 2-(2-chloropyridin-4-yl)propan-2-ol, is detailed below. The starting material for this synthesis would be a 3-chloro-4-halopyridine, such as 3-chloro-4-bromopyridine or 3-chloro-4-iodopyridine, which are more reactive towards Grignard reagent formation than 3,4-dichloropyridine.

Reaction Scheme

Caption: Proposed synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol

Materials:

-

3-Chloro-4-bromopyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

-

To the cooled flask, add magnesium turnings (1.2 equivalents).

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of 3-chloro-4-bromopyridine (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel.

-

A small portion of the 3-chloro-4-bromopyridine solution is added to the magnesium turnings to initiate the reaction, which is indicated by gentle bubbling and a slight exotherm. Gentle heating may be applied if the reaction does not start.

-

Once initiated, the remaining 3-chloro-4-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

The flask containing the Grignard reagent is cooled to 0°C in an ice bath.

-

A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of the 3-chloropyridine ring and the tertiary alcohol functional group.

Reactivity of the 3-Chloropyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNA_r). The position of the chlorine atom is critical to its reactivity. It is well-established that 2- and 4-chloropyridines are significantly more reactive towards nucleophiles than 3-chloropyridines.[4][5] This is because for attack at the 2- and 4-positions, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate.[6] In the case of 3-chloropyridine, this resonance stabilization is not possible.[4]

Consequently, nucleophilic displacement of the chlorine atom in this compound is more challenging compared to its 2-chloro and 4-chloro isomers. However, under forcing conditions or with the use of highly reactive nucleophiles and catalysts (e.g., palladium-catalyzed cross-coupling reactions), the chlorine atom can be displaced to introduce further molecular diversity.

Reactivity of the Tertiary Alcohol Group

The tertiary alcohol group in this compound imparts several important chemical properties.

-

Oxidation: Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon.[7] This resistance to metabolic oxidation is a significant advantage in drug design, as it can lead to an improved pharmacokinetic profile and a longer half-life of a drug candidate.[8]

-

Derivatization: The hydroxyl group can be derivatized to form ethers, esters, or silyl ethers, which can be used to modify the physicochemical properties of the molecule, such as solubility and lipophilicity, or to act as protecting groups during subsequent synthetic steps.[9][10]

-

Dehydration: Under acidic conditions, the tertiary alcohol can undergo dehydration to form the corresponding alkene.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in drug discovery. While specific examples of its incorporation into approved drugs are not as prevalent as its 2-chloro isomer, its potential is significant.

Scaffold for Complex Molecule Synthesis

The 3-chloropyridine moiety serves as a versatile scaffold for the construction of more complex molecular architectures. The chlorine atom, although less reactive than in the 2- or 4-position, can still participate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.

Caption: Role of this compound as a building block in a drug discovery workflow.

Enhancement of Metabolic Stability

As previously mentioned, the tertiary alcohol group is resistant to oxidation.[7][8] This is a highly desirable feature in drug candidates, as it can prevent metabolic degradation, leading to improved bioavailability and a more favorable dosing regimen. The gem-dimethyl groups adjacent to the hydroxyl moiety also provide steric hindrance, which can further shield the molecule from enzymatic attack.[8]

The presence of chlorine in pharmaceutical compounds is also a common strategy to enhance their therapeutic efficacy.[11] Chlorine-containing drugs are used to treat a wide array of diseases.[11]

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis via the Grignard reaction is a well-established and efficient method. The compound's chemical reactivity, characterized by a less reactive chloro-substituent at the 3-position of the pyridine ring and a metabolically stable tertiary alcohol group, offers a unique set of properties for the design of novel therapeutic agents. This in-depth technical guide provides a foundational understanding of its synthesis, properties, and potential applications, with the aim of facilitating further research and innovation in the field of pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. eopcw.com [eopcw.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(3-Chloropyridin-4-yl)propan-2-ol: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloropyridin-4-yl)propan-2-ol, a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. While detailed peer-reviewed literature on this specific isomer is emerging, its structural motifs are prevalent in pharmacologically active agents, underscoring its potential as a key building block. This document outlines the molecular structure, physicochemical properties, a robust and detailed hypothetical protocol for its synthesis via a Grignard reaction, and methods for its structural confirmation. Furthermore, it delves into the strategic advantages of its incorporation into drug discovery workflows, particularly concerning metabolic stability and synthetic versatility.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its bioisosteric relationship with the benzene ring make it a privileged structure in drug design. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Chlorine-containing molecules, in particular, play a vital role in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[3] The chlorine atom can act as a key binding element, modulate the electronic properties of the aromatic ring, and serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1][4]

This compound combines the benefits of the chloropyridine core with a tertiary alcohol functionality. This tertiary alcohol group is not susceptible to oxidation under typical metabolic pathways, a feature that can significantly enhance the pharmacokinetic profile of a drug candidate by increasing its in vivo half-life.[4] This guide serves as a technical resource for the synthesis, characterization, and strategic utilization of this promising intermediate.

Molecular Structure and Physicochemical Properties

This compound is a tertiary alcohol with a molecular formula of C₈H₁₀ClNO.[5] The core of the molecule is a pyridine ring substituted with a chlorine atom at the 3-position and a 2-hydroxyprop-2-yl group at the 4-position.

Structural Diagram

Caption: Molecular Structure of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 77332-83-3 | [5][6][7][8] |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | [5] |

| Appearance | Colorless Liquid (Predicted) | [9] |

| Density | 1.194 g/cm³ (for 3-chloropyridine) | [9] |

| Flash Point | 126.4 ± 23.2 °C | [5] |

| Purity | ≥97% (Commercially available) | [7] |

Synthesis Protocol: A Grignard-Based Approach

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a highly plausible and robust route is through the Grignard reaction. This method is well-documented for the synthesis of analogous substituted pyridyl alcohols.[1][10] The proposed synthesis involves the formation of a 4-pyridyl Grignard reagent from a suitable dihalopyridine, followed by its reaction with acetone.

The choice of starting material is critical. Direct formation of a Grignard reagent from 3-chloro-4-halopyridine can be challenging. A more reliable approach involves a halogen-magnesium exchange, for instance, starting from 3-chloro-4-iodopyridine. The greater reactivity of the carbon-iodine bond allows for selective formation of the Grignard reagent at the 4-position.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials and Reagents:

-

3-Chloro-4-iodopyridine

-

Isopropylmagnesium chloride (i-PrMgCl) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.

-

Grignard Reagent Formation:

-

To the flask, add 3-chloro-4-iodopyridine (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add isopropylmagnesium chloride (1.05 eq) solution dropwise via the dropping funnel, maintaining the temperature below 5 °C. The causality here is that the halogen-magnesium exchange is exothermic, and low temperatures prevent side reactions.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours. The formation of the Grignard reagent, (3-chloropyridin-4-yl)magnesium chloride, can be monitored by quenching small aliquots and analyzing via GC-MS.

-

-

Reaction with Acetone:

-

In a separate flame-dried flask, prepare a solution of anhydrous acetone (1.5 eq) in anhydrous THF.

-

Cool the freshly prepared Grignard reagent solution to -10 °C.

-

Add the acetone solution dropwise to the Grignard reagent. The rationale for this dropwise addition at low temperature is to control the exothermic reaction and prevent dimerization or enolization of the acetone.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the Grignard reagent.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This is a safer alternative to quenching with water for Grignard reactions.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Structural Confirmation and Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the two equivalent methyl groups (-C(CH₃)₂) at ~1.6 ppm.- A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift is concentration-dependent.- Signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton at C2 will likely be a singlet, the proton at C5 a doublet, and the proton at C6 a doublet. |

| ¹³C NMR | - A signal for the two equivalent methyl carbons.- A signal for the quaternary carbon of the propan-2-ol group (-C (OH)(CH₃)₂).- Signals in the aromatic region for the five carbons of the pyridine ring. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺.- A prominent [M-18]⁺ peak corresponding to the loss of water, which is characteristic of tertiary alcohols.- An isotopic pattern for the chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will be observable for the molecular ion and chlorine-containing fragments. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching bands for the alkyl and aromatic groups.- C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.- A C-Cl stretching band. |

Analytical Workflow

Caption: Workflow for the structural confirmation and purity assessment.

Applications in Drug Discovery and Development

This compound is not just a synthetic intermediate; it is a strategic building block for the development of novel therapeutics. Its value lies in the combination of two key structural features:

-

The Tertiary Alcohol Moiety for Enhanced Metabolic Stability: Primary and secondary alcohols are often susceptible to metabolic oxidation to aldehydes, ketones, or carboxylic acids, which can lead to rapid clearance of a drug from the body. Tertiary alcohols, like the one in this compound, are resistant to such oxidative metabolism.[4] Incorporating this moiety into a drug candidate can therefore lead to a more favorable pharmacokinetic profile, including a longer half-life and potentially reduced dosing frequency.[4] The gem-dimethyl groups also provide steric hindrance, which can further protect the molecule from enzymatic degradation.[4]

-

The Chloropyridine Core as a Versatile Synthetic Platform: The chlorine atom on the pyridine ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[9] This allows for the efficient and modular construction of more complex molecules by coupling the chloropyridine core with a wide range of other fragments (e.g., aryl, heteroaryl, or vinyl groups). This modularity is highly desirable in drug discovery, where the rapid synthesis of a library of analogues is often required for structure-activity relationship (SAR) studies.

The pyridine nitrogen itself can be involved in crucial interactions with biological targets, such as forming hydrogen bonds with amino acid residues in an enzyme's active site.

Conclusion

This compound represents a valuable and strategically important building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its structure, a detailed hypothetical protocol for its synthesis, and a workflow for its characterization. The inherent metabolic stability conferred by its tertiary alcohol group, combined with the synthetic versatility of the chloropyridine core, makes it an attractive intermediate for the development of next-generation therapeutics. The protocols and data presented herein are intended to empower researchers to explore the full potential of this versatile compound in their drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:77332-83-3,2-(3-氯吡啶-4-基)-2-丙醇,this compound [en.chemfish.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. CAS 77332-83-3 | 4H56-5-96 | MDL MFCD19690066 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. 77332-83-3|this compound|BLD Pharm [bldpharm.com]

- 9. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(3-Chloropyridin-4-yl)propan-2-ol (CAS Number: 77332-83-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloropyrin-4-yl)propan-2-ol, a key heterocyclic building block in contemporary pharmaceutical synthesis. The document elucidates its chemical identity, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on its critical role as a precursor in the manufacture of Sonidegib, an FDA-approved anticancer agent. Furthermore, this guide explores the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and discusses its intrinsic (though limited) biological relevance and safety considerations. This document is intended to be a valuable resource for researchers in medicinal chemistry, process development, and drug discovery.

Chemical Identity and Physicochemical Properties

2-(3-Chloropyridin-4-yl)propan-2-ol is a substituted pyridine derivative with the CAS Registry Number 77332-83-3. Its structure features a tertiary alcohol and a chlorine atom on the pyridine ring, making it a versatile intermediate for further chemical modifications.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Not specified in available literature | |

| Solubility | Limited water solubility; soluble in polar organic solvents like ethanol, methanol, and acetone. | [3] |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| pKa | Not specified in available literature |

Synthesis and Characterization

The most common and industrially relevant synthesis of this compound is through a Grignard reaction. This method involves the formation of a pyridyl Grignard reagent, which then reacts with a ketone to form the desired tertiary alcohol.

Synthetic Workflow: Grignard Reaction

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical principles for Grignard reactions with pyridyl halides.

Materials:

-

3-Chloro-4-iodopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried round-bottom flask.

-

Add a solution of 3-chloro-4-iodopyridine in anhydrous THF dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating if necessary. The formation of the Grignard reagent is typically indicated by a color change and a mild exotherm.

-

Stir the reaction mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Acetone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of acetone in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Characterization Data

Table 2: Predicted Analytical Data

| Technique | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the pyridyl protons, a singlet for the two methyl groups, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the quaternary carbon of the tertiary alcohol, and the methyl carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol. |

Mechanism of Action and Biological Activity

As a chemical intermediate, this compound is not expected to have a defined mechanism of action or significant biological activity itself. Its primary role is as a structural component in the synthesis of pharmacologically active molecules.

However, the pyridine scaffold is a well-known privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[4] The biological activity of the final drug molecule is determined by the overall structure, including the modifications made to the this compound core.

General screening of pyridine derivatives has shown a wide range of biological activities, including anti-malarial and enzyme inhibitory properties.[5][6] Any intrinsic activity of this compound would need to be determined through specific biological screening assays.

Applications in Drug Development

The most prominent application of this compound is as a key building block in the synthesis of Sonidegib (Odomzo®) .[1] Sonidegib is a Hedgehog signaling pathway inhibitor used for the treatment of locally advanced basal cell carcinoma.[7]

Role in Sonidegib Synthesis: The Suzuki-Miyaura Coupling

In the synthesis of Sonidegib, this compound participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a crucial carbon-carbon bond, linking the pyridine ring to another aromatic system.[1]

Caption: Generalized scheme of the Suzuki-Miyaura coupling involving this compound.

The tertiary alcohol group in this compound offers a significant advantage in drug design. Unlike primary or secondary alcohols, tertiary alcohols are resistant to metabolic oxidation. This can lead to a more favorable pharmacokinetic profile for the final drug, including a longer half-life.[1]

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on its chemical structure and the safety information for related compounds, the following precautions should be taken.

Table 3: General Safety Recommendations

| Hazard | Precautionary Statement |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[8] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection.[8] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.[8] |

| Handling | Wash hands thoroughly after handling.[8] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a valuable and strategically important building block in modern pharmaceutical chemistry. Its utility is highlighted by its crucial role in the synthesis of the anticancer drug Sonidegib. The presence of a tertiary alcohol provides metabolic stability, a desirable feature in drug design. While the compound itself is not known to be biologically active, its versatile chemical handles make it an important tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a useful resource for professionals in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

The Multifaceted Biological Activities of Chloropyridine Derivatives: A Technical Guide for Researchers

Abstract

The chloropyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry, underpinning a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse biological activities of chloropyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the mechanistic underpinnings of their antifungal, antibacterial, anticancer, insecticidal, and herbicidal properties, supported by field-proven insights and detailed experimental protocols. This guide emphasizes the crucial interplay between chemical structure and biological function, providing a robust framework for the rational design of novel and more effective chloropyridine-based agents.

Introduction: The Chemical Versatility and Biological Significance of Chloropyridines

Chloropyridine derivatives, characterized by a pyridine ring substituted with one or more chlorine atoms, represent a privileged class of heterocyclic compounds. The introduction of chlorine, a halogen, significantly alters the electronic properties of the pyridine ring, enhancing its chemical reactivity and biological interactions.[1] This seemingly simple modification unlocks a remarkable spectrum of biological activities, making chloropyridines essential building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

From life-saving drugs to potent crop-protecting agents, the applications of chloropyridine derivatives are extensive. For instance, 2-chloropyridine is a key intermediate in the production of fungicides, insecticides, antihistamines, and antiarrhythmics.[1][3] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.[2] This guide will systematically explore the major biological activities of chloropyridine derivatives, providing both the theoretical framework and the practical methodologies for their investigation.

Antifungal Activity: Disrupting Fungal Integrity

Chloropyridine derivatives have demonstrated significant potential as antifungal agents, with some compounds exhibiting broad-spectrum activity against pathogenic fungi.

Mechanism of Action: A Multi-pronged Attack

The antifungal efficacy of certain chloropyridine derivatives can be attributed to their ability to disrupt fundamental cellular processes in fungi. A notable example is Zinc Pyrithione (ZPT) , a coordination complex containing a derivative of 2-mercaptopyridine-N-oxide. While not a simple chloropyridine, its synthesis often involves 2-chloropyridine.[3] The mechanism of ZPT is particularly insightful:

-

Copper Ionophore Activity: ZPT can act as a copper ionophore, increasing the intracellular concentration of copper in fungal cells.[1][4][5] This influx of copper is toxic to the fungus.

-

Inactivation of Iron-Sulfur Proteins: The excess copper disrupts iron-sulfur clusters within essential fungal proteins, leading to their inactivation and subsequent metabolic failure.[1][4][5]

-

Membrane Disruption: Pyrithione can also disrupt membrane transport by blocking the proton pump that energizes the transport mechanism, thereby inhibiting nutrient uptake.[6]

Other chloropyridine derivatives may exhibit different antifungal mechanisms, and further research is warranted to elucidate these pathways.

Structure-Activity Relationship (SAR)

The antifungal activity of chloropyridine derivatives is highly dependent on their substitution pattern. For instance, in a series of Schiff bases of 2-amino-4-chloropyridine, the nature and position of substituents on the aldehyde-derived part of the molecule significantly influenced their activity against various fungal strains.[7]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of chloropyridine derivatives against pathogenic fungi, adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines.[8]

Materials:

-

Test compound (chloropyridine derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus).

-

RPMI-1640 medium, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

Standardized fungal inoculum (0.5–2.5 x 10³ CFU/mL for yeasts; 0.4–5 x 10⁴ CFU/mL for molds).[9]

Procedure:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.[9]

-

Inoculate the Plate: Add 100 µL of the standardized fungal inoculum to each well.

-

Controls: Include a positive control (a known antifungal agent), a negative control (medium with the solvent), and a growth control (medium with inoculum only).[9]

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[9]

-

Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for other agents) compared to the growth control, determined visually or by reading the absorbance at 530 nm.[9]

Antibacterial Activity: Targeting Bacterial Proliferation

The chloropyridine scaffold is also present in compounds with notable antibacterial activity.

Mechanism of Action

The precise mechanisms of antibacterial action for many chloropyridine derivatives are still under investigation. However, it is hypothesized that they may act by:

-

Inhibiting Essential Enzymes: Similar to other antimicrobial agents, they may target and inhibit bacterial enzymes crucial for survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disrupting Cell Membranes: Some derivatives may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Structure-Activity Relationship (SAR)

Studies on various series of chloropyridine derivatives have revealed key structural features that govern their antibacterial potency. For example, in a series of 2-amino-4-chloropyridine derivatives, specific substitutions on the imine nitrogen were found to be critical for activity against both Gram-positive and Gram-negative bacteria.[7] Similarly, certain chloropyrimidines have shown potent activity against Mycobacterium tuberculosis and other pathogenic bacteria, with the nature of substituents at positions 2 and 6 of the pyrimidine ring being a key determinant of their efficacy.[10][11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of chloropyridine derivatives against bacterial strains.[12][13][14]

Materials:

-

Test compound dissolved in an appropriate solvent.

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Bacterial suspension standardized to approximately 5 x 10⁵ CFU/mL.[13]

Procedure:

-

Prepare Compound Dilutions: Dispense 100 µL of MHB into all wells of a microtiter plate. Add 100 µL of a 2x concentrated stock solution of the test compound to the first column of wells. Perform serial twofold dilutions by transferring 100 µL from one column to the next, mixing thoroughly at each step.[12]

-

Inoculate the Plate: Inoculate each well with a defined volume of the standardized bacterial suspension (e.g., 5 µL).[12]

-

Controls: Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[13]

Anticancer Activity: Targeting Uncontrolled Cell Growth

The pyridine ring is a common feature in many anticancer drugs, and chloropyridine derivatives are no exception, showing promise as potent antiproliferative agents.[15][16][17]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which many chloropyridine derivatives exert their anticancer effects is through the inhibition of protein kinases .[17][18] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers.[17]

-

Targeting Kinase ATP-Binding Sites: The 6-chloropyridin-3-amine scaffold, for instance, serves as a valuable starting point for designing potent and selective kinase inhibitors. The chlorine atom and the amine group can form key interactions within the ATP-binding pocket of kinases, anchoring the molecule and allowing for further modifications to enhance potency and selectivity.[19]

The following diagram illustrates a simplified kinase signaling pathway that can be targeted by chloropyridine derivatives.

Caption: Simplified kinase signaling pathway targeted by chloropyridine inhibitors.

Structure-Activity Relationship (SAR)

The antiproliferative activity of pyridine derivatives is strongly influenced by the number and position of substituents. For example, the presence of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can enhance anticancer activity, while bulky groups or halogens may decrease it.[15][16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer agents on cell viability.[3][20][21]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7).

-

Complete culture medium.

-

Test compound (chloropyridine derivative).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3][20]

-

Solubilization solution (e.g., DMSO).[20]

-

96-well plate.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[20]

-

Compound Treatment: Treat the cells with various concentrations of the chloropyridine derivative and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[20]

-

Formazan Solubilization: For adherent cells, carefully remove the MTT solution and add 100-150 µL of DMSO to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then add DMSO.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Insecticidal Activity: Neurotoxicity in Pests

Chloropyridine derivatives are the foundation of several important insecticides, most notably the organophosphate chlorpyrifos .

Mechanism of Action: Acetylcholinesterase Inhibition

Chlorpyrifos and other organophosphate insecticides act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2][10]

-

Acetylcholine Accumulation: AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[10]

-

Irreversible Inhibition: The active metabolite of chlorpyrifos, chlorpyrifos-oxon, binds irreversibly to the active site of AChE.[2][22]

-

Continuous Nerve Stimulation: This inhibition leads to an accumulation of ACh, causing continuous nerve signal transmission, overstimulation of muscles, paralysis, and ultimately, the death of the insect.[10]

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by chlorpyrifos.

Caption: Mechanism of acetylcholinesterase inhibition by chlorpyrifos.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity and its inhibition.[23][24][25]

Materials:

-

Acetylcholinesterase (AChE) solution.

-

Acetylthiocholine (ATCh) substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Test compound (chloropyridine derivative).

-

Phosphate buffer (pH 7.4).

-

96-well plate.

-

Microplate reader.

Procedure:

-

Prepare Reagents: Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and different concentrations of the test compound. Include a control without the inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the ATCh substrate to all wells to start the enzymatic reaction.

-

Color Development: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure Absorbance: Measure the absorbance at 412 nm at regular intervals using a microplate reader.[23]

-

Calculate Inhibition: Determine the rate of the reaction for each concentration of the inhibitor and calculate the percentage of inhibition compared to the control.

Herbicidal Activity: Disrupting Plant Growth

Chloropyridine derivatives, particularly pyridine carboxylic acids, are effective herbicides that mimic the action of the natural plant hormone auxin.[26][27]

Mechanism of Action: Synthetic Auxin Mimicry

-

Auxin Receptor Binding: These herbicides bind to the TIR1/AFB family of auxin co-receptors in plants.[26]

-

Degradation of Repressors: This binding promotes the degradation of Aux/IAA transcriptional repressors.

-

Uncontrolled Growth: The removal of these repressors leads to the activation of auxin-responsive genes, resulting in uncontrolled and disorganized plant growth, ultimately leading to the death of the weed.

Experimental Protocol: Root Growth Inhibition Assay in Arabidopsis thaliana

Arabidopsis thaliana is a model organism for studying herbicidal activity.

Materials:

-

Arabidopsis thaliana seeds.

-

Agar plates with Murashige and Skoog (MS) medium.

-

Test compound (chloropyridine derivative).

-

Growth chamber.

Procedure:

-

Prepare Plates: Prepare MS agar plates containing different concentrations of the test compound.

-

Seed Plating: Sterilize and plate Arabidopsis thaliana seeds on the agar plates.

-

Incubation: Place the plates vertically in a growth chamber under controlled light and temperature conditions.

-

Measure Root Growth: After a set period (e.g., 7-10 days), measure the length of the primary root for each seedling.

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the untreated control and determine the concentration required for 50% inhibition (IC₅₀).

Conclusion and Future Perspectives

Chloropyridine derivatives represent a remarkably versatile and biologically significant class of compounds. Their broad spectrum of activity, from combating microbial infections and cancer to protecting crops from pests and weeds, underscores their importance in both medicine and agriculture. The continued exploration of the structure-activity relationships of these compounds, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the development of new, more potent, and selective agents. The experimental protocols detailed in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field of study. As we face growing challenges in healthcare and food security, the rational design and synthesis of novel chloropyridine derivatives will remain a critical endeavor.

References

- 1. Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Zinc pyrithione - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ifyber.com [ifyber.com]

- 9. benchchem.com [benchchem.com]

- 10. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]

- 11. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. youtube.com [youtube.com]

- 15. actascientific.com [actascientific.com]

- 16. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. attogene.com [attogene.com]

- 25. cephamls.com [cephamls.com]

- 26. benchchem.com [benchchem.com]

- 27. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Elucidating the Mechanism of Action of 2-(3-Chloropyridin-4-yl)propan-2-ol

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery and chemical biology, we often encounter compounds like 2-(3-Chloropyridin-4-yl)propan-2-ol: molecules of known structure, commercially available, yet whose biological mechanism of action (MoA) remains largely uncharacterized in the public domain. This technical guide moves beyond a simple recitation of facts. Instead, it provides a comprehensive, strategic framework for the systematic elucidation of this compound's MoA. As your senior application scientist, I will not present a known pathway but will rather construct a robust, multi-phased research program designed to de-orphan this molecule. This document is engineered to be a practical roadmap, blending established principles with detailed, actionable protocols for the discerning researcher.

Section 1: Molecular Profile and Structural Rationale

Before embarking on a journey to uncover its function, we must first understand the molecule itself. This compound is defined by two key structural motifs: a 3-chloropyridine ring and a tertiary alcohol (propan-2-ol) group.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 171.62 g/mol | --INVALID-LINK-- |

| Key Features | 1. Pyridine Ring2. Chlorine Substituent3. Tertiary Alcohol | N/A |

The chloropyridine scaffold is prevalent in medicinal chemistry, appearing in molecules with diverse biological activities, from kinase inhibitors to antimicrobials.[1] The chlorine atom serves as a key chemical handle, influencing electronic properties and providing a site for further synthetic modification. The tertiary alcohol is significant for its metabolic stability; unlike primary or secondary alcohols, it is resistant to oxidation, a feature that can enhance a compound's pharmacokinetic profile.[2] This structural combination suggests that this compound is not merely a passive intermediate but possesses intrinsic potential for biological interaction.

Section 2: Hypothesis Generation - Plausible Mechanisms Based on Structural Analogs

The core principle of medicinal chemistry—that structurally similar molecules often exhibit similar biological activities—provides a logical starting point for our investigation.[3]

-

Protein Kinase Inhibition : Numerous potent and selective kinase inhibitors incorporate a chloropyridine moiety. A notable example is a series of substituted N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoro-phenyl) carboxamides, which were identified as potent and selective inhibitors of the Met kinase superfamily.[4] This precedent makes the vast human kinome a high-priority target class to investigate.

-

Ion Channel Modulation : The chloropyridine scaffold is also a key feature in antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for novel analgesics.[5][6] For instance, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC) is a well-characterized, potent TRPV1 antagonist.[7] This suggests that this compound could modulate the activity of TRPV1 or other related ion channels.

-

Hedgehog Pathway Inhibition : A structural isomer, 2-(2-Chloropyridin-4-yl)propan-2-ol, is a known intermediate in the synthesis of Sonidegib (Odomzo®), an FDA-approved inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[8][9] While our subject molecule is an intermediate, its core structure is integral to a molecule that targets a critical developmental pathway, making this a plausible, albeit less direct, hypothesis.

Section 3: A Multi-Phased Strategy for Mechanism of Action Elucidation

Herein lies the core of this guide: a systematic, self-validating workflow designed to move from broad, unbiased screening to specific, validated target engagement.

Phase 1: Unbiased Screening and Hypothesis Generation

The initial phase is designed to cast a wide net, using both computational and empirical methods to generate actionable hypotheses without prior bias.

A. In Silico Target Prediction

-

Rationale: Computational methods offer a rapid, cost-effective way to prioritize experimental efforts by screening the compound against vast databases of known biological targets.[3][4] This approach leverages the principle of chemical similarity and molecular docking to predict likely protein-ligand interactions.[10]

-

Protocol: Computational Target Fishing

-

Input: Submit the 2D structure (SMILES: CC(C)(C1=CC(=NC=C1)Cl)O) of this compound to multiple web-based target prediction servers (e.g., TargetHunter, SuperPred, SwissTargetPrediction).

-

Methodology: Employ both ligand-based (chemical similarity) and structure-based (reverse docking) algorithms.

-

Ligand-Based: The tool compares the compound's fingerprint to a database of active molecules, identifying targets associated with the most similar counterparts.[3]

-

Structure-Based: The compound is docked into the binding sites of a large panel of protein crystal structures to calculate binding energies.[10]

-

-

Analysis: Consolidate the predicted targets from all platforms. Prioritize targets that appear across multiple algorithms or belong to functionally related families (e.g., multiple receptor tyrosine kinases).

-

B. Phenotypic Screening

-

Rationale: This approach focuses on what the compound does to a biological system (its phenotype) rather than predicting its specific molecular target.[11][12] It is a powerful, unbiased method for discovering novel activities.

-

Protocol: High-Content Cellular Imaging

-

Model Selection: Choose a panel of human cell lines relevant to the hypothesized target classes (e.g., A549 lung cancer, U-87 MG glioblastoma).

-

Compound Treatment: Treat cells in multi-well plates with a dose-response range of this compound (e.g., 10 nM to 100 µM) for 24-72 hours.

-

Staining: Stain cells with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, CellMask™ for cytoplasm, MitoTracker™ for mitochondria, and an antibody for a key signaling protein like phospho-ERK).

-

Imaging: Acquire multi-channel images using a high-content imaging system.

-

Data Analysis: Utilize image analysis software to quantify dozens of phenotypic features (e.g., cell count, nuclear size, mitochondrial integrity, protein localization). Compare the resulting "phenotypic fingerprint" to a reference database of compounds with known MoAs.[13]

-

Phase 2: Target Identification and Deconvolution

With hypotheses from Phase 1, we now move to identify the specific molecular target(s).

A. Broad-Panel Biochemical Screening

-

Rationale: If in silico or phenotypic data suggest a particular target class, a broad biochemical screen is the most direct way to identify hits. Given the prevalence of the chloropyridine scaffold in kinase inhibitors, a kinome scan is a logical first step.

-

Protocol: Competition Binding Kinase Assay (e.g., KINOMEscan®)

-

Platform: Utilize a service like Eurofins' KINOMEscan®, which measures the ability of a compound to compete with an immobilized ligand for the active site of over 480 kinases.[14][15]

-

Assay: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against the full kinase panel.

-

Data Output: Results are typically expressed as "% Control," where a lower percentage indicates stronger binding. Hits are defined as kinases showing significant inhibition (e.g., >90% at 10 µM).

-

Follow-up: For primary hits, determine the dissociation constant (Kd) through a dose-response binding curve to quantify potency.

-

Hypothetical KINOMEscan® Data Table

| Kinase Target | % Control @ 10 µM | Kd (nM) | Target Class |

| MET | 8% | 75 | Receptor Tyrosine Kinase |

| SRC | 15% | 250 | Non-Receptor Tyrosine Kinase |

| AURKA | 85% | >10,000 | Serine/Threonine Kinase |

| CDK2 | 92% | >10,000 | Serine/Threonine Kinase |

B. Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Rationale: This is a classic and powerful method for physically isolating a compound's binding partners from a complex cellular proteome.[7][16] It is particularly useful when the target class is unknown.

-

Protocol: Target Pulldown

-

Probe Synthesis: Synthesize an analog of this compound containing a linker and an affinity tag (e.g., biotin). It is critical to ensure this probe retains the biological activity observed in the phenotypic screen.

-

Affinity Matrix Preparation: Immobilize the biotinylated probe onto streptavidin-coated agarose beads.

-

Lysate Incubation: Incubate the affinity matrix with native cell lysate from a responsive cell line. To identify specific binders, run a parallel control incubation where free, non-biotinylated compound is added in excess to outcompete binding to the beads.

-

Washing: Perform extensive washing steps to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads.

-

Identification: Separate the eluted proteins by SDS-PAGE, excise bands that are present in the main experiment but absent or reduced in the competition control, and identify them using LC-MS/MS.[17]

-

Phase 3: Target Validation and Pathway Analysis

The final phase confirms direct target engagement within the native cellular environment and maps the downstream consequences.

A. Cellular Thermal Shift Assay (CETSA®)

-

Rationale: CETSA provides definitive evidence of target engagement in intact cells or tissues.[18] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[19] This label-free method validates the hits from biochemical or affinity-based screens in a physiologically relevant context.

-

Protocol: Western Blot-Based CETSA

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis & Centrifugation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.

-

Detection: Collect the supernatant (containing soluble, non-denatured protein) and analyze the amount of the putative target protein (identified in Phase 2) remaining at each temperature using Western Blot.

-

Analysis: A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating ligand-induced stabilization.

-

B. Downstream Signaling Analysis

-

Rationale: Confirming that engagement of the validated target leads to the observed phenotype requires analyzing the relevant signaling pathway.[20]

-

Protocol: Phospho-Protein Analysis by Western Blot

-

Hypothesis: Based on the validated target (e.g., MET kinase), identify key downstream signaling nodes (e.g., AKT, ERK).

-

Experiment: Treat cells with this compound for various times and at various doses.

-

Analysis: Perform Western blotting on the cell lysates using antibodies specific for both the total and phosphorylated forms of the target and its downstream effectors.

-

Result: A dose-dependent decrease in the phosphorylation of downstream proteins following compound treatment would confirm that target engagement translates into functional pathway inhibition, thereby linking the molecular target to the cellular phenotype.

-

Conclusion

The journey to define the mechanism of action for a compound like this compound is a foundational process in modern drug discovery. It demands a multi-disciplinary, logical, and iterative approach. By integrating in silico prediction, unbiased phenotypic screening, direct target identification, and rigorous cellular validation, the framework presented in this guide provides a clear and robust path forward. This strategy is designed not only to identify a primary target but also to build a comprehensive understanding of how the compound functions within the complex network of the cell, ultimately transforming a simple chemical structure into a well-characterized biological tool or a promising therapeutic lead.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 12. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 17. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

solubility of 2-(3-Chloropyridin-4-yl)propan-2-ol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3-Chloropyridin-4-yl)propan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound with potential applications in drug discovery. While specific experimental data for this compound is not extensively published, this document leverages fundamental principles of solvent-solute interactions, structural analogy to similar molecules, and established experimental methodologies to provide a robust predictive analysis and practical guidance for laboratory investigation. The core focus is to equip researchers with the foundational knowledge and detailed protocols necessary to accurately determine and understand the solubility profile of this compound in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, solubility is a paramount consideration.[1][2] Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[2] For researchers and drug development professionals, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise but a crucial step in formulation development, toxicity assessment, and ensuring reliable in vitro testing results.[2][3]

This guide focuses on this compound, a molecule featuring a substituted pyridine ring, which is a common scaffold in medicinal chemistry. The presence of a chlorine atom and a tertiary alcohol group imparts specific electronic and steric properties that govern its interactions with different solvents.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4] A successful dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the lattice energy of the solid solute and the cohesive forces of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[4][5][6][7][8][9]

Molecular Structure and Polarity Analysis

To predict the solubility of this compound, we must first analyze its molecular structure:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this portion of the molecule polar. The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.

-

Chlorine Atom: The chlorine substituent is electronegative, contributing to the overall polarity of the molecule.

-

Propan-2-ol Group: The tertiary alcohol group (-C(CH₃)₂OH) is a key feature. The hydroxyl (-OH) group is highly polar and can act as both a hydrogen bond donor and acceptor.[10][11] This significantly influences its interaction with polar solvents.

-

Overall Polarity: The combination of the chloropyridine ring and the tertiary alcohol group results in a molecule with significant polarity.

The Role of Hydrogen Bonding

Hydrogen bonding is a strong type of dipole-dipole interaction that plays a critical role in the solubility of compounds containing hydroxyl groups.[5][10] The hydroxyl group of this compound can form hydrogen bonds with polar protic solvents (e.g., alcohols, water) and with the lone pairs of polar aprotic solvents (e.g., acetone, DMSO).[12][13] The strength of these interactions is a major driver for solubility in such solvents.[11]

Predicted Solubility Profile

Based on the "like dissolves like" principle and the molecular structure, we can predict the solubility of this compound in various classes of organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solute's hydroxyl and pyridine nitrogen and the solvent's hydroxyl groups.[9][10] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | Dipole-dipole interactions and potential for hydrogen bonding with the solvent as an acceptor.[14] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity. The energy required to break the strong solute-solute and solvent-solvent interactions is not compensated by weak van der Waals forces between the solute and solvent.[4][5][7] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The presence of the chloro-substituent on the pyridine ring may enhance solubility in chlorinated solvents through dipole-dipole interactions. |

This table provides a qualitative prediction. Quantitative determination requires experimental validation.

A structurally similar compound, 2-(2-Chloropyridin-4-yl)propan-2-ol, demonstrates excellent solubility in polar organic solvents like ethanol, methanol, and acetone, which supports these predictions.[15]

Experimental Determination of Solubility

While theoretical predictions are valuable, precise solubility data must be obtained through experimental measurement. Two widely accepted methods are the Shake-Flask method for thermodynamic solubility and nephelometry for kinetic solubility assessment.[3][16]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[3][17] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[14]

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a precise volume of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 18-24 hours).[17]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples.

-

Carefully aspirate a known volume of the supernatant (the clear, saturated solution) and filter it through a chemically inert syringe filter (e.g., PTFE).[14]

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy.[2][3]

-

Generate a calibration curve from the standard solutions.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

-

Kinetic Solubility: High-Throughput Nephelometry

For early-stage drug discovery, a high-throughput method to assess kinetic solubility is often preferred.[3][18][19] Laser nephelometry measures the light scattered by suspended particles (precipitate) in a solution.[1]

References

- 1. rheolution.com [rheolution.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]